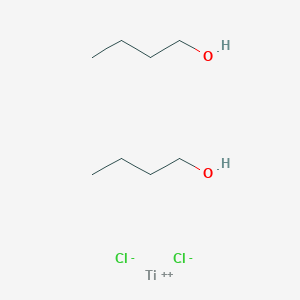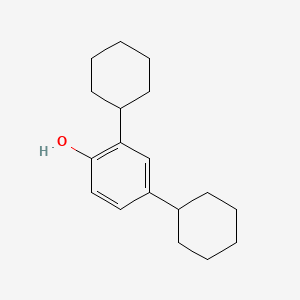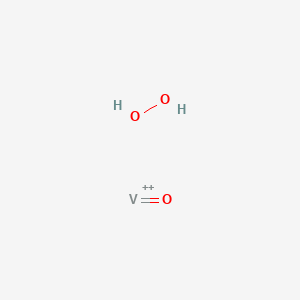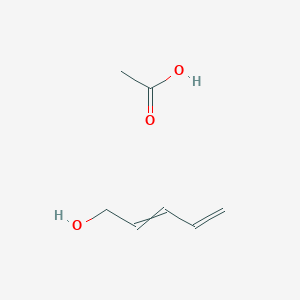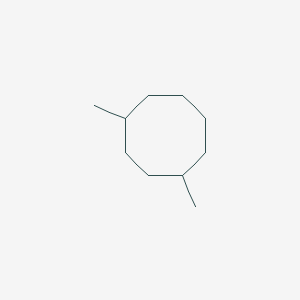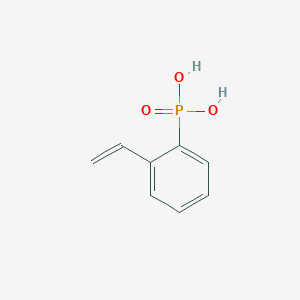
(2-Ethenylphenyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethenylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring with an ethenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenylphenyl)phosphonic acid typically involves the reaction of styrene with phosphorus pentachloride in a molar ratio of about 1:2 in the liquid phase. The resulting complex, 2-phenyl-ethylene phosphonic acid tetrachloride, is then hydrolyzed with water to yield the desired phosphonic acid . Another common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often employs continuous processes to ensure high yield and purity. The process involves the controlled addition of reactants and continuous distillation to remove by-products such as phosphorus oxychloride .
化学反応の分析
Types of Reactions: (2-Ethenylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Substituted phenylphosphonic acids.
科学的研究の応用
(2-Ethenylphenyl)phosphonic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Ethenylphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site . Additionally, it can alter cellular metabolism by interfering with phosphate transport and utilization .
類似化合物との比較
Phosphinic acids: Similar in structure but with different oxidation states and reactivity.
Phosphonates: Share the phosphonic acid group but differ in the organic substituents attached to the phosphorus atom.
Uniqueness: (2-Ethenylphenyl)phosphonic acid is unique due to its ethenyl substituent, which imparts distinct reactivity and potential for functionalization compared to other phosphonic acids. This uniqueness makes it a valuable compound for specialized applications in various fields .
特性
CAS番号 |
31441-62-0 |
|---|---|
分子式 |
C8H9O3P |
分子量 |
184.13 g/mol |
IUPAC名 |
(2-ethenylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H9O3P/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H2,9,10,11) |
InChIキー |
OVQLKUACUJJQGA-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


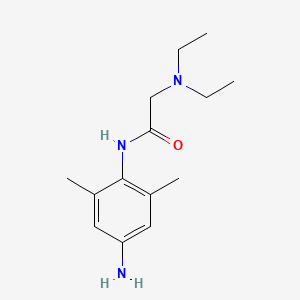
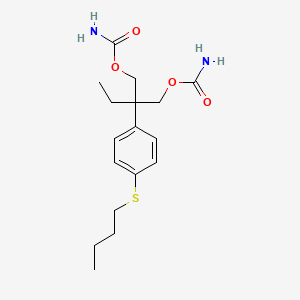

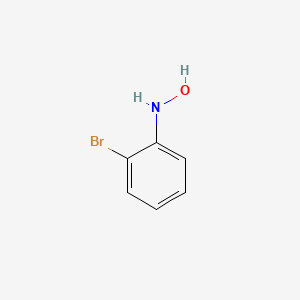
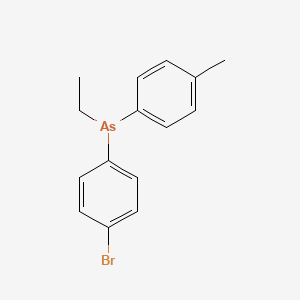
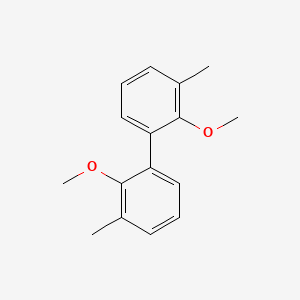
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
